Scientific Field: Oncology
Application Summary: Inauhzin (INZ) and its analogs have been identified as novel antitumor compounds that induce p53 and inhibit cell growth.
Methods of Application: The study involved the synthesis of a panel of INZ analogs and evaluation of their ability to induce cellular p53 and to inhibit cell growth in cell-based assays.
Scientific Field: Nanomedicine
Application Summary: Inauhzin-C, an analog of INZ, has been encapsulated in nanoparticles to improve its efficacy and bioavailability.
Methods of Application: The study involved the nanoparticle encapsulation of INZ-C to create nanoparticle-encapsulated INZ-C (n-INZ-C).
Results: The nanoparticle system enhanced the bioavailability and efficacy of INZ-C as a potential anti-cancer therapeutic.
Scientific Field: Biochemistry
Application Summary: Inauhzin analogs have been synthesized to reveal the structural features essential for anti-cancer activity.
Scientific Field: Cell Biology
Application Summary: Inauhzin can inhibit cellular IMP dehydrogenase 2 (IMPDH2) activity, reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing.
Methods of Application: The study involved the investigation of the role of IMPDH2 in Inauhzin-induced ribosomal stress.
Scientific Field: Pharmacology
Application Summary: Inauhzin has been used in preclinical toxicity studies to determine its maximum tolerated dose (MTD) and toxicity in mice.
Methods of Application: The study involved intraperitoneal administration of Inauhzin-C, an analog of Inauhzin, to CD-1 mice.
Results: The MTD of Inauhzin-C was found to be 200 mg/kg for female and 250 mg/kg for male mice.
Inauhzin is a small molecule identified as a potent activator of the tumor suppressor protein p53. Its chemical structure comprises two key components: the triazino[5,6-b]indol moiety and the phenothiazine moiety, which together contribute to its biological activity. Inauhzin has been shown to selectively suppress tumor growth while exhibiting minimal toxicity to normal cells, making it a promising candidate for cancer therapy .
Inauhzin primarily functions through the inhibition of Sirtuin 1 (SIRT1), an enzyme that deacetylates proteins, including p53. By inhibiting SIRT1, Inauhzin enhances the acetylation of p53, preventing its degradation by MDM2, a negative regulator of p53. This mechanism leads to the reactivation of p53, promoting apoptosis in cancer cells without causing significant genotoxic stress . The compound's ability to induce p53 activation has been demonstrated in various cancer cell lines, including human lung carcinoma and colon cancer cells .
Inauhzin exhibits significant biological activity by reactivating p53 pathways in cancer cells. It induces p53-dependent apoptosis and cellular senescence while inhibiting tumor growth in xenograft models. Notably, Inauhzin's selective action on cancer cells allows it to function effectively as an anti-cancer agent without adversely affecting normal tissues . Its low IC50 value (0.7-2 µM) indicates high potency as a SIRT1 inhibitor .
The synthesis of Inauhzin involves several steps that focus on creating its unique chemical scaffold. Initial synthetic routes include the combination of triazino[5,6-b]indol and phenothiazine components. Modifications to these components can enhance the compound's efficacy and specificity for its target. For example, structural variations at specific positions on both moieties have been explored to optimize p53 activation capabilities .
Inauhzin's primary application lies in cancer therapy due to its ability to reactivate p53 and inhibit SIRT1 activity. Its potential use extends to various types of cancers where p53 is known to be dysfunctional. Additionally, ongoing research aims to explore its applications in combination therapies with other anti-cancer agents .
Studies have shown that Inauhzin interacts directly with SIRT1, inhibiting its deacetylation activity and leading to increased levels of acetylated p53. This interaction is critical for its mechanism of action and has been validated through various biochemical assays . Furthermore, structural modifications of Inauhzin analogs have been analyzed for their impacts on both SIRT1 inhibition and p53 activation, providing insights into optimizing its therapeutic potential .
Inauhzin shares structural similarities with several other compounds that also target the p53 pathway or inhibit SIRT1. Here are some notable examples:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Resveratrol | Natural polyphenol | SIRT1 inhibitor | Found in red wine; promotes longevity |
Exifone | Synthetic phenothiazine | Antioxidant; potential anti-cancer | Used in neurological disorders |
Tenovin-6 | Synthetic small molecule | SIRT1 inhibitor; activates p53 | Exhibits anti-aging properties |
Nicotinamide | Vitamin B3 derivative | SIRT1 activator | Enhances cellular metabolism |
In contrast to these compounds, Inauhzin uniquely combines both triazino[5,6-b]indol and phenothiazine moieties, which synergistically enhance its ability to activate p53 while inhibiting SIRT1 effectively . This dual-action mechanism distinguishes Inauhzin as a promising candidate in cancer therapeutics compared to other similar compounds.
Acute Toxic